molecular formula C14H28N2 B574626 (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine CAS No. 179337-54-3

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine

Cat. No.: B574626
CAS No.: 179337-54-3
M. Wt: 224.392
InChI Key: QMYUCDBIJSSHEP-KBPBESRZSA-N
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Description

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is an organic compound characterized by two cyclohexyl groups attached to a central ethane backbone, with two amine groups positioned on the first and second carbon atoms. This compound is notable for its chiral centers, which confer specific stereochemistry, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of 1,2-dicyclohexylethane-1,2-dione using a suitable catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. The reaction is carried out in an inert solvent like ethanol or methanol to yield the desired diamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions, such as temperature control and pressure regulation, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under controlled conditions.

    Reduction: Catalysts like Raney nickel or lithium aluminum hydride are commonly employed.

    Substitution: Acid chlorides or anhydrides are typical reagents for forming amides, while aldehydes or ketones are used for imine formation.

Major Products

The major products formed from these reactions include various substituted amines, amides, and imines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of polymers, resins, and other materials requiring specific stereochemistry.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine exerts its effects depends on its application. In catalysis, the compound acts as a chiral ligand, coordinating with metal centers to facilitate enantioselective reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Dicyclohexylethane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different stereochemistry.

    Cyclohexane-1,2-diamine: Lacks the ethane backbone, resulting in different reactivity and applications.

    1,2-Diaminocyclohexane: Similar structure but without the ethane linkage, affecting its chemical behavior.

Uniqueness

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct chiral properties valuable in asymmetric synthesis and catalysis. Its ability to form stable complexes with metal ions makes it a versatile ligand in various chemical processes.

Properties

IUPAC Name

(1S,2S)-1,2-dicyclohexylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-14H,1-10,15-16H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYUCDBIJSSHEP-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(C2CCCCC2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679477
Record name (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179337-54-3
Record name (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179337-54-3
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